![molecular formula C22H24N4O4 B10841391 2,7-Bis[2-(dimethylamino)acetamido]anthraquinone](/img/structure/B10841391.png)
2,7-Bis[2-(dimethylamino)acetamido]anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis[2-(dimethylamino)acetamido]anthraquinone is a synthetic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine and industry. This particular compound has garnered interest due to its potential therapeutic properties, especially in cancer research.
Vorbereitungsmethoden
The synthesis of 2,7-Bis[2-(dimethylamino)acetamido]anthraquinone typically involves the acetylation of 2,7-diaminoanthraquinone, followed by amination to introduce the dimethylamino groups. The reaction conditions often include the use of acetic anhydride and a suitable amine under controlled temperatures . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2,7-Bis[2-(dimethylamino)acetamido]anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to its hydroquinone form.
Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,7-Bis[2-(dimethylamino)acetamido]anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Medicine: Due to its telomerase inhibition properties, it is being explored as a potential anticancer agent.
Industry: Anthraquinone derivatives, including this compound, are used in the production of dyes and pigments.
Wirkmechanismus
The primary mechanism of action of 2,7-Bis[2-(dimethylamino)acetamido]anthraquinone involves the inhibition of telomerase activity. Telomerase is an enzyme that adds repetitive nucleotide sequences to the ends of chromosomes, thereby preventing their degradation. By inhibiting telomerase, this compound can induce cellular senescence and apoptosis in cancer cells . Additionally, it may interact with DNA topoisomerase II, further contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
2,7-Bis[2-(dimethylamino)acetamido]anthraquinone can be compared with other anthraquinone derivatives such as:
Mitoxantrone: Another anthraquinone derivative used in cancer therapy, known for its DNA intercalation and topoisomerase II inhibition properties.
Doxorubicin: A widely used anthracycline antibiotic with similar mechanisms of action, including DNA intercalation and topoisomerase II inhibition.
AQ4 and AQ6: Alkylaminoanthraquinones that also target DNA topoisomerase II and exhibit cytotoxicity in cancer cells.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
Eigenschaften
Molekularformel |
C22H24N4O4 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
2-(dimethylamino)-N-[7-[[2-(dimethylamino)acetyl]amino]-9,10-dioxoanthracen-2-yl]acetamide |
InChI |
InChI=1S/C22H24N4O4/c1-25(2)11-19(27)23-13-5-7-15-17(9-13)22(30)18-10-14(6-8-16(18)21(15)29)24-20(28)12-26(3)4/h5-10H,11-12H2,1-4H3,(H,23,27)(H,24,28) |
InChI-Schlüssel |
BQUQDCVNESTXAU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




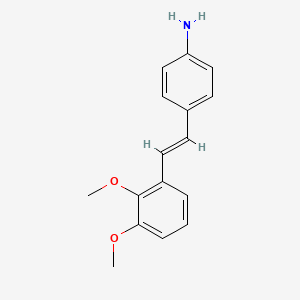

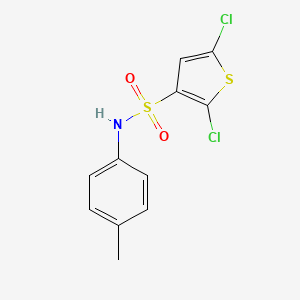

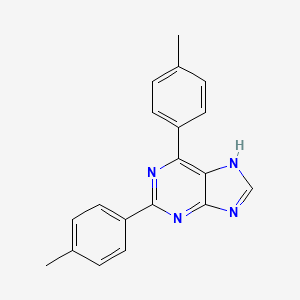
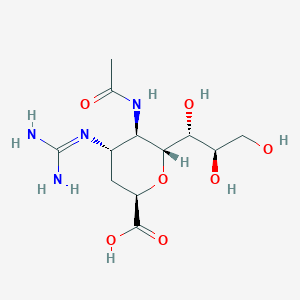
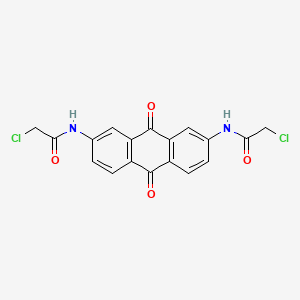
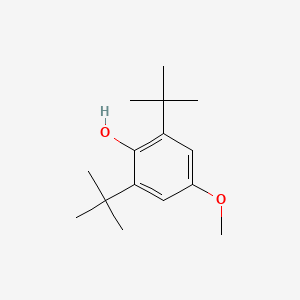
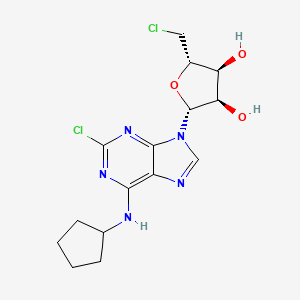
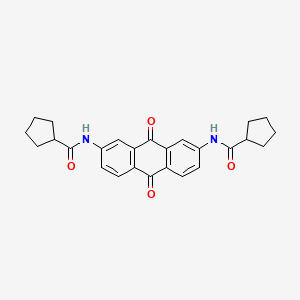
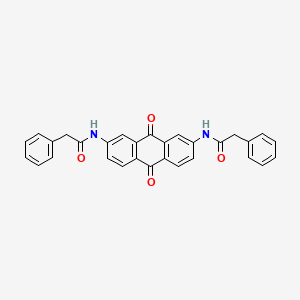
![2,7-Bis[2-(butylamino)acetamido]anthraquinone](/img/structure/B10841383.png)
